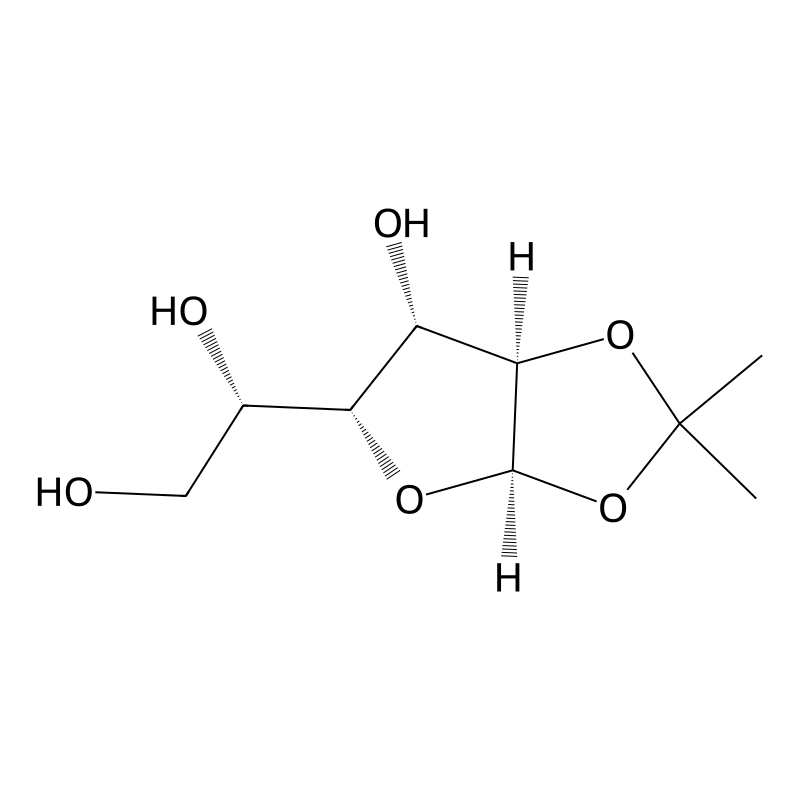1,2-O-Isopropylidene-alpha-D-glucofuranose

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Synthesis of complex carbohydrates:
,2-IG serves as a crucial building block for the synthesis of more complex carbohydrates, including:
- Oligosaccharides: These are short sugar chains essential for various biological functions like cell signaling and recognition.
- Glycosides: These molecules are formed when 1,2-IG reacts with other organic compounds, creating essential components in pharmaceuticals and natural products.
Protecting group strategy:
The presence of the isopropylidene group in 1,2-IG acts as a protecting group, selectively shielding two hydroxyl groups (OH groups) on the glucose molecule. This selective protection allows researchers to perform chemical modifications on other parts of the molecule without affecting the protected regions. This strategy is crucial for the targeted synthesis of various carbohydrate derivatives.
Model compound for studying carbohydrate interactions:
,2-IG's well-defined structure and protected hydroxyl groups make it a valuable model compound for studying how carbohydrates interact with other molecules, such as proteins and enzymes. These studies provide insights into various biological processes, including:
1,2-O-Isopropylidene-alpha-D-glucofuranose is a carbohydrate derivative characterized by its unique structure and properties. It is a glycoside formed from alpha-D-glucofuranose, with an isopropylidene group at the 1 and 2 positions. This compound has a molecular formula of C₉H₁₆O₆ and a CAS number of 18549-40-1. It appears as a white powder with a melting point range of 158-163 °C and exhibits an optical rotation of -11.7° in water .
Synthesis of 1,2-O-Isopropylidene-alpha-D-glucofuranose typically involves protecting the hydroxyl groups of D-glucose or D-glucofuranose. Common methods include:
- Stepwise Solvent-Promoted Reactions: This method utilizes solvents to facilitate the reaction of D-glucose derivatives with isopropylidene reagents .
- Acid-Catalyzed Reactions: Lewis acids can catalyze the formation of the isopropylidene acetal from the corresponding sugar alcohols .
These methods highlight the compound's synthetic accessibility and versatility in organic chemistry.
1,2-O-Isopropylidene-alpha-D-glucofuranose serves as an important intermediate in organic synthesis, particularly in the production of glycosides and other carbohydrate derivatives. Its protective group functionality allows for selective reactions during multi-step syntheses. It may also be used in research settings to study carbohydrate chemistry and enzymatic processes involving sugar modifications.
Interaction studies focusing on 1,2-O-Isopropylidene-alpha-D-glucofuranose primarily examine its reactivity with enzymes and other biological molecules. The presence of the isopropylidene group may alter binding affinities compared to unmodified sugars, impacting enzymatic hydrolysis rates and interaction dynamics with lectins or other carbohydrate-binding proteins.
Several compounds share structural similarities with 1,2-O-Isopropylidene-alpha-D-glucofuranose. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1,2-O-Methylidene-alpha-D-glucofuranose | Glycoside | Methyl group instead of isopropylidene |
| 1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranose | Glycoside | Two isopropylidene groups providing enhanced stability |
| Alpha-D-glucose | Monosaccharide | Unmodified form; serves as a baseline for comparison |
These compounds illustrate the diversity within sugar derivatives while highlighting the unique protective group characteristics of 1,2-O-Isopropylidene-alpha-D-glucofuranose that facilitate specific chemical transformations.








